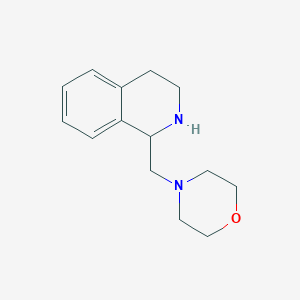
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a nitro group attached to a pyridine ring. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine typically involves the reaction of 2-amino-5-nitropyridine with cyclohexylamine and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for various substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-N-methyl-5-aminopyridin-2-amine.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-5-methyl-3-nitropyridin-2-amine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is unique due to the presence of both a cyclohexyl and a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c1-14(10-5-3-2-4-6-10)12-8-7-11(9-13-12)15(16)17/h7-10H,2-6H2,1H3 |
Clé InChI |
ZTQQYQLRIZWCNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)



![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester](/img/structure/B8692895.png)


![2-{[(2-Chlorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8692927.png)



![N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8692960.png)

